5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMI-1145 is a compound that acts as an agonist for the muscarinic acetylcholine receptor M4. It has been studied for its potential therapeutic applications, particularly in the treatment of nervous system diseases and pain management .
Preparation Methods
CMI-1145 is synthesized through a series of chemical reactions starting from epibatidine, a neurotoxin isolated from the skin of Epipedobates tricolor. The synthetic route involves the modification of epibatidine to produce potent antinociceptive agents, including CMI-1145.
Chemical Reactions Analysis
CMI-1145 undergoes various chemical reactions, primarily involving its interaction with muscarinic receptors. The compound’s antinociceptive effects are mediated through the muscarinic M4 receptors located in the spinal cord. The reactions include:
Binding to M4 receptors: CMI-1145 binds to the muscarinic M4 receptors, leading to the activation of G proteins coupled to these receptors.
Inhibition by specific toxins: The antinociceptive effects of CMI-1145 are inhibited by the intrathecal injection of muscarinic toxin-3, which specifically targets M4 receptors.
Inhibition by pertussis toxin: The compound’s effects are also inhibited by intrathecally administered pertussis toxin, which inhibits the G proteins coupled to M2 and M4 receptors.
Scientific Research Applications
Pain Management: CMI-1145 has shown significant antinociceptive effects, making it a potential alternative to traditional opiates for pain management.
Nervous System Diseases: The compound’s ability to modulate muscarinic receptors makes it a promising candidate for the treatment of nervous system diseases.
Cancer Therapy:
Mechanism of Action
CMI-1145 exerts its effects by acting as an agonist for the muscarinic acetylcholine receptor M4. The binding of CMI-1145 to M4 receptors activates G proteins coupled to these receptors, leading to the modulation of various cellular functions. The compound’s antinociceptive effects are primarily mediated through the activation of M4 receptors in the spinal cord .
Comparison with Similar Compounds
CMI-1145 is similar to other muscarinic agonists derived from epibatidine, such as CMI-936. Both compounds exhibit potent antinociceptive effects mediated through muscarinic receptors. CMI-1145 is unique in its selectivity for the M4 receptor, which distinguishes it from other muscarinic agonists . Similar compounds include:
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H12N4O/c9-8-11-7(13-12-8)5-3-4-1-2-6(5)10-4/h4-6,10H,1-3H2,(H2,9,12)/t4-,5-,6+/m1/s1 |
InChI Key |
XODBGPCGVOHHEP-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=NC(=NO3)N |
Canonical SMILES |
C1CC2C(CC1N2)C3=NC(=NO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.